molecular formula C13H11N3O B8469264 N-(7-(Cyanomethyl)quinolin-2-YL)acetamide

N-(7-(Cyanomethyl)quinolin-2-YL)acetamide

Cat. No. B8469264
M. Wt: 225.25 g/mol
InChI Key: MEAYLBYRFHLVOZ-UHFFFAOYSA-N
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Patent
US09212144B2

Procedure details

Compound 21 (0.216 g, 0.773 mmol) was diluted with anhydrous DMF (10 mL), and NaCN (0.190 g, 3.87 mmol) was added. The orange mixture was stirred at room temperature for 17 h. The mixture was concentrated and partitioned between EtOAc and H2O (50 mL each), and the layers were separated. The aqueous phase was extracted with EtOAc (2×50 mL), the combined organic layers were washed with H2O (2×80 mL) and sat aq. NaCl (50 mL) and dried over anhydrous sodium sulfate and concentrated. The residue was purified by flash column chromatography (SiO2), eluting with a gradient of 15% EtOAc in CH2Cl2 to 25% EtOAc in CH2Cl2 to yield the title compound as a white solid (0.109 g, 63%): mp 180-182° C. 1H-NMR (500 MHz; CDCl3): δ 8.44 (dd, J=8.3, 0.4 Hz, 1 H), 8.27-8.22 (m, 1 H), 8.18 (d, J=9.0 Hz, 1 H), 7.81 (d, J=8.4 Hz, 1 H), 7.79 (s, 1 H), 7.40 (dd, J=8.3, 1.7 Hz, 1 H), 3.94 (s, 2 H), 2.28 (s, 3 H); 13C-NMR (126 MHz; CDCl3): δ 169.2 (1 C), 151.5 (1 C), 138.8 (1 C), 132.1 (1 C), 128.7 (1 C), 126.2 (1 C), 125.6 (1 C), 124.9 (1 C), 117.3 (1 C), 114.7 (1 C), 25.1 (1 C), 24.0 (1 C); ESIMS m/z (rel. intensity) 473 (2M+Na+, 100).
Quantity
0.216 g
Type
reactant
Reaction Step One
Name
Quantity
0.19 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
63%

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[CH:14]=[CH:13][C:12]2[C:7](=[CH:8][C:9]([CH2:15]Br)=[CH:10][CH:11]=2)[N:6]=1)(=[O:3])[CH3:2].[C-:17]#[N:18].[Na+]>CN(C=O)C>[C:1]([NH:4][C:5]1[CH:14]=[CH:13][C:12]2[C:7](=[CH:8][C:9]([CH2:15][C:17]#[N:18])=[CH:10][CH:11]=2)[N:6]=1)(=[O:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
0.216 g
Type
reactant
Smiles
C(C)(=O)NC1=NC2=CC(=CC=C2C=C1)CBr
Name
Quantity
0.19 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The orange mixture was stirred at room temperature for 17 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
partitioned between EtOAc and H2O (50 mL each)
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with EtOAc (2×50 mL)
WASH
Type
WASH
Details
the combined organic layers were washed with H2O (2×80 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography (SiO2)
WASH
Type
WASH
Details
eluting with a gradient of 15% EtOAc in CH2Cl2 to 25% EtOAc in CH2Cl2

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
C(C)(=O)NC1=NC2=CC(=CC=C2C=C1)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 0.109 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 62.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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